Strategic Utilization of 2-(4-Cyanophenyl)acetamide: From Kinase Inhibition to Polymer Science
Strategic Utilization of 2-(4-Cyanophenyl)acetamide: From Kinase Inhibition to Polymer Science
Topic: Potential research areas for 2-(4-Cyanophenyl)acetamide. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
2-(4-Cyanophenyl)acetamide (CAS: 117753-06-7), also known as 4-cyanobenzeneacetamide, represents a bifunctional aromatic scaffold with significant utility in medicinal chemistry and materials science. Unlike simple phenylacetamides, the para-cyano substitution introduces a distinct electronic bias and a versatile synthetic handle. This guide explores its critical role as a pharmacophore in Type IIA Kinase Inhibitors (specifically targeting VEGFR-2 and PDGFR pathways), its application as a nucleating agent in high-performance polypropylene, and its utility as a precursor for amidine-based serine protease inhibitors .
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-(4-Cyanophenyl)acetamide |
| Common Name | 4-Cyanobenzeneacetamide |
| CAS Number | 117753-06-7 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Structure | p-NC-C₆H₄-CH₂-C(=O)NH₂ |
| Key Functionalities | Nitrile (Electrophilic/Reducible), Primary Amide (H-bond Donor/Acceptor) |
Medicinal Chemistry: Kinase Inhibition & Sunitinib Analogues
The most prominent research area for 2-(4-Cyanophenyl)acetamide lies in oncology, specifically in the design of Tyrosine Kinase Inhibitors (TKIs) . The compound serves as a critical linker moiety in the development of "Sunitinib-like" multi-targeted inhibitors.
Mechanism of Action: Type IIA Binding
In the context of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and PDGFR (Platelet-Derived Growth Factor Receptor) inhibition, the 2-(4-cyanophenyl)acetamide moiety is often fused with oxindole cores.
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Pharmacophore Role: The acetamide group acts as a spacer that fits into the gate area of the kinase domain.
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Binding Mode: The amide nitrogen and carbonyl oxygen engage in hydrogen bonding with residues in the linker region (e.g., Glu917/Cys919 in VEGFR-2), while the phenyl ring occupies the hydrophobic back pocket.
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The Cyano Advantage: The para-cyano group extends into the solvent-exposed region or interacts with specific residues via dipole-dipole interactions, enhancing selectivity compared to unsubstituted analogs.
Visualization: Pharmacophore Mapping
The following diagram illustrates the structural logic of using 2-(4-Cyanophenyl)acetamide in constructing a Type IIA Kinase Inhibitor.
Figure 1: Structural logic of 2-(4-Cyanophenyl)acetamide integration into Type IIA Kinase Inhibitors.
Structure-Activity Relationship (SAR) Insights
Recent studies involving N-aryl acetamide-oxindole scaffolds have shown:
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Potency: Derivatives incorporating the 4-cyanophenyl motif demonstrated IC₅₀ values in the low micromolar range (1.35 µM – 10.30 µM) against NCI-60 cancer cell lines.
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Selectivity: The rigidity provided by the phenylacetamide linker prevents "molecular collapse," ensuring the inhibitor spans the distance between the ATP binding site and the allosteric hydrophobic pocket.
Materials Science: Polymer Nucleation
Beyond pharma, 2-(4-Cyanophenyl)acetamide functions as a nucleating agent for semi-crystalline polymers, particularly Polypropylene (PP).
Mechanism of Nucleation
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Epitaxial Growth: The amide groups in the crystal lattice of 2-(4-Cyanophenyl)acetamide form a supramolecular network via hydrogen bonding. This surface mimics the crystal structure of polypropylene, lowering the free energy barrier for polymer crystallization.
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Cyano-Dipole Effect: The highly polar cyano group improves the dispersion of the nucleating agent within the non-polar polyolefin matrix, a common failure point for simple amides.
Application Benefits
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Cycle Time Reduction: Faster crystallization allows for shorter injection molding cycles.
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Optical Clarity: Promotes the formation of smaller, more numerous spherulites, reducing haze in the final plastic product.
Synthetic Versatility & Protocols[4][5][8][9]
The chemical value of 2-(4-Cyanophenyl)acetamide lies in its ability to be transformed into diverse functional arrays.
Synthetic Pathway Visualization
Figure 2: Synthetic divergence from 2-(4-Cyanophenyl)acetamide.
Experimental Protocol: Synthesis from 4-Cyanophenylacetic Acid
Objective: Efficient gram-scale synthesis of 2-(4-Cyanophenyl)acetamide.
Reagents:
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4-Cyanophenylacetic acid (1.0 eq)
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Thionyl chloride (SOCl₂, 3.0 eq)
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Ammonium hydroxide (28% NH₃, excess)
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Dichloromethane (DCM)
Methodology:
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Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 4-cyanophenylacetic acid (10 mmol) in dry DCM (20 mL).
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Chlorination: Add thionyl chloride (30 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops). Reflux the mixture for 2 hours until gas evolution ceases.
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Isolation of Intermediate: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Note: Do not purify.
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Amidation: Re-dissolve the residue in dry DCM (10 mL). Cool to 0°C in an ice bath.
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Quenching: Slowly add the acid chloride solution to a stirred solution of concentrated ammonium hydroxide (20 mL) at 0°C. A white precipitate will form immediately.
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Purification: Stir for 30 minutes. Filter the solid, wash with cold water (3 x 20 mL) to remove ammonium salts, and dry in a vacuum oven at 50°C.
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Validation: Confirm structure via ¹H NMR (DMSO-d₆): Look for singlet at ~3.4 ppm (CH₂) and broad singlets at ~7.0/7.5 ppm (NH₂), along with aromatic doublets.
Protocol: In Vitro Kinase Inhibition Screening (General)
Objective: Assess the inhibitory potential of 2-(4-Cyanophenyl)acetamide derivatives against VEGFR-2.
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Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
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Enzyme Prep: Dilute recombinant VEGFR-2 kinase (human) to 5 ng/µL in assay buffer.
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Compound Addition: Dissolve test compounds in DMSO. Add 1 µL of compound (variable concentration) to 24 µL of enzyme solution in a 96-well plate. Incubate for 10 min at 25°C.
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Reaction Start: Add 25 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1).
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Detection: Incubate for 60 min. Stop reaction using EDTA. Detect phosphorylation via ADP-Glo™ or ³³P-ATP radiometric counting.
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Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11627749, 2-(4-Cyanophenyl)acetamide. Retrieved from [Link]
- Ezelarab, H. A. A., et al. (2024). Design, synthesis, and biological evaluation of new Sunitinib analogues as potential VEGFR-2/PDGFR inhibitors. Bioorganic Chemistry, 145, 107234. (Contextualizes the use of phenylacetamide scaffolds in kinase inhibition).
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Accela ChemBio. (2023).[1][2] Product Catalog: 2-chloro-2-(4-cyanophenyl)acetamide and related scaffolds. Retrieved from [Link]
- Google Patents. (2010). Method for preparing substituted cyclopentyl amines (US Patent 8426411). (Demonstrates synthetic manipulations of the cyano-acetamide moiety).
Sources
- 1. 1094333-70-6,1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
